5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
5-Chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a chemical compound often utilized in various scientific research fields due to its unique chemical structure and properties. Its molecular composition and reactive capabilities make it a subject of interest in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide generally involves a multi-step organic synthesis process. One common method includes:
Formation of the Benzene Sulfonamide Backbone: : This typically involves sulfonation of 5-chloro-2-methoxyaniline, using chlorosulfonic acid.
Introduction of the 1,2,3-Triazole Ring: : Via Huisgen cycloaddition, often referred to as "click chemistry," between an azide and an alkyne. Here, the azide functional group is introduced onto the benzenesulfonamide derivative, followed by cycloaddition with a terminal alkyne.
Attachment of the Thiophene Group: : Involves coupling reactions such as Suzuki-Miyaura or Stille coupling, attaching the thiophene ring to the triazole moiety.
Industrial Production Methods: On an industrial scale, the synthesis might employ continuous flow chemistry to enhance yield and purity while reducing reaction time. Key techniques include precise temperature control, automated reagent addition, and real-time monitoring to optimize reaction conditions and scale-up processes.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 5-Chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide undergoes several types of chemical reactions:
Oxidation: : Particularly at the methoxy group, leading to the formation of corresponding sulfoxide or sulfone derivatives.
Reduction: : Reduction of the nitro group (if present) to an amino group.
Substitution: : The chloro group can be substituted through nucleophilic aromatic substitution.
Oxidation: : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: : Nucleophiles like ammonia or primary amines under heat and solvent conditions like dimethyl sulfoxide (DMSO).
Oxidation products: Sulfoxides, sulfones
Reduction products: Amines
Substitution products: Corresponding substituted derivatives
Scientific Research Applications
Chemistry:
Used as a starting material for the synthesis of more complex molecules.
Plays a role in studying reaction mechanisms and kinetics.
Functions as a molecular probe to study enzyme interactions and activity.
Potential application as a pharmacophore in drug design due to its sulfonamide group, which is common in many antimicrobial and diuretic drugs.
Utilized in the development of novel materials, including polymers and dyes.
Mechanism of Action
The biological mechanism of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide generally involves its interaction with specific enzymes or receptors. It can act as an inhibitor or activator by binding to active sites or allosteric sites, altering the enzyme's activity.
Molecular Targets and Pathways Involved:Enzymes: : Proteases, kinases
Pathways: : Signal transduction pathways
Comparison with Similar Compounds
Unique Aspects:
The combination of a chloro, methoxy, and sulfonamide functional groups with a thiophene-1,2,3-triazole framework is unique, providing specific reactivity and binding characteristics.
Sulfonamides: : Compounds like sulfamethoxazole
Triazoles: : Compounds like fluconazole
Thiophene Derivatives: : Compounds like thiophene-2-carboxamide
This comparison highlights the unique multi-functional nature of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide, setting it apart from other compounds in similar categories.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O3S2/c1-22-12-5-4-10(15)7-13(12)24(20,21)16-8-11-9-19(18-17-11)14-3-2-6-23-14/h2-7,9,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIHQCUOTBKMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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